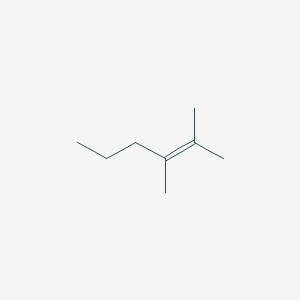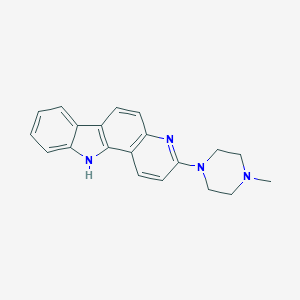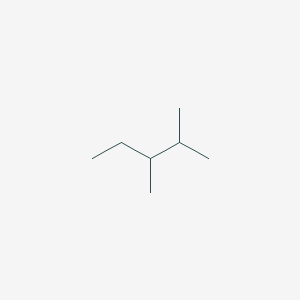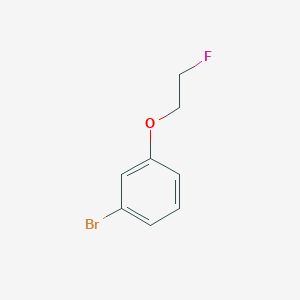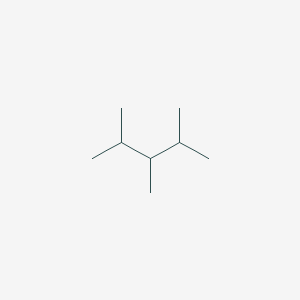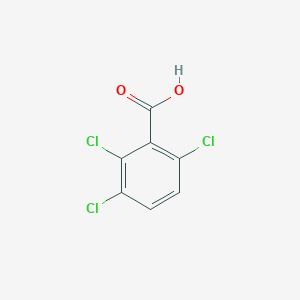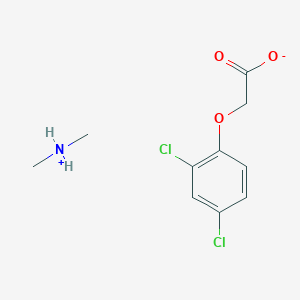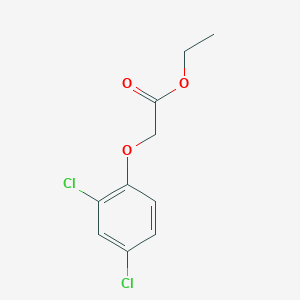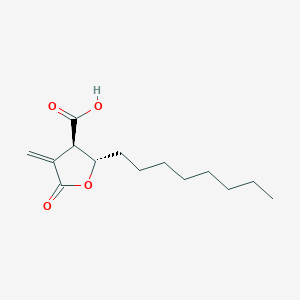![molecular formula C14H15NO2S B165589 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-67-9](/img/structure/B165589.png)
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid (ETP) is a synthetic compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.
Applications De Recherche Scientifique
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The exact mechanism of action of 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to promote inflammation and contribute to the development of cancer. By inhibiting COX enzymes, 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of COX enzymes, which reduces the production of prostaglandins. Physiologically, 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been found to reduce inflammation and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its potency. It has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, one limitation of using 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for research involving 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid and to identify any potential side effects or toxicity.
Méthodes De Synthèse
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multistep reaction involving the condensation of 2-bromo-4-(5-ethylthiazol-2-yl)phenylboronic acid with ethyl 2-bromopropionate, followed by Suzuki coupling and ester hydrolysis. The final product is obtained through acidification and recrystallization.
Propriétés
Numéro CAS |
138568-67-9 |
|---|---|
Nom du produit |
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
2-[4-(5-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO2S/c1-3-12-8-15-13(18-12)11-6-4-10(5-7-11)9(2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17) |
Clé InChI |
NTZYUXOOZFLHEE-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
SMILES canonique |
CCC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



